Methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate
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Overview
Description
Methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate is a complex organic compound that features a combination of fluorophenyl, oxadiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and pyridine groups via coupling reactions. The final step often involves esterification to introduce the methyl propanoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, oxadiazole-containing molecules, and pyridine-based compounds. Examples include:
- 4-Fluorophenyl derivatives with different substituents on the aromatic ring.
- Oxadiazole compounds with varying substituents on the nitrogen atoms.
- Pyridine derivatives with different functional groups attached to the ring.
Uniqueness
Methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-[[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-25-17(24)8-9-20-15-7-4-13(11-21-15)18-22-16(23-26-18)10-12-2-5-14(19)6-3-12/h2-7,11H,8-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUYGGKFHSVAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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